1-(3-Bromo-4-hydroxyphenyl)butan-1-one
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,13H,2-3H2,1H3 |
InChI Key |
CTHJXQGMOMJGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(3-Bromo-4-hydroxyphenyl)butan-1-one
General Synthetic Strategy
The synthesis of this compound typically involves:
- Functionalization of a phenolic aromatic ring (hydroxy group at para or meta positions)
- Bromination at the 3-position of the phenol ring
- Introduction of the butan-1-one side chain via acylation or condensation reactions
This compound is closely related to 1-(4-hydroxyphenyl)-butan-3-one (raspberry ketone), for which various synthetic routes are well documented. The brominated analog requires additional bromination steps or starting materials already bearing the bromo substituent.
Bromination of Hydroxyphenyl Precursors
A common approach is selective bromination of hydroxyphenyl ketones or their precursors:
- Electrophilic aromatic substitution using bromine (Br2) in the presence of a solvent such as dichloromethane or acetic acid can introduce the bromine at the 3-position relative to the hydroxy group due to directing effects of the hydroxyl substituent.
- Reaction conditions typically involve stirring at room temperature for several hours until complete conversion is confirmed by TLC or other analytical methods.
- Post-reaction workup includes quenching excess bromine with sodium thiosulfate solution, washing with water and brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure to isolate the brominated intermediate as a solid or oil.
Formation of the Butan-1-one Side Chain
Two main routes are used for attaching the butan-1-one moiety to the bromohydroxyphenyl ring:
Claisen-Schmidt Condensation and Hydrogenation
- Condensation of a brominated hydroxybenzaldehyde derivative with acetone under alkaline conditions (e.g., potassium hydroxide or sodium hydroxide) produces an α,β-unsaturated ketone intermediate.
- This intermediate is then hydrogenated using palladium or platinum catalysts on activated charcoal under hydrogen pressure (e.g., 20 bar at 160 °C) to yield the saturated this compound.
Friedel-Crafts Acylation
- Direct acylation of 3-bromo-4-hydroxybenzene derivatives with butanoyl chloride or butanoyl anhydride in the presence of Lewis acid catalysts (e.g., aluminum chloride) can yield the target ketone.
- The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform with temperature control to avoid polyacylation or side reactions.
- Workup involves quenching with water or dilute acid, extraction, washing, and purification by recrystallization or chromatography.
Alternative Synthetic Routes
- Protection of the hydroxy group as a tert-butoxy or methyl ether, followed by bromination and subsequent deprotection under acidic conditions, is sometimes employed to improve regioselectivity and yield.
- Use of 1-(4-tert-butoxyphenyl)-butan-3-one intermediates, which upon acid-catalyzed cleavage of the protecting group, yield the hydroxy ketone with bromine already introduced.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Br2 in CH2Cl2 or AcOH, RT, 2-6 h | 75-85 | Quench with Na2S2O3, wash, dry |
| Claisen-Schmidt Condensation | Aldehyde + acetone, base catalyzed | KOH or NaOH, 0-50 °C, 1-3 h | 40-60 | Forms α,β-unsaturated ketone intermediate |
| Hydrogenation | Pd/C catalyst, H2 pressure | Pd/C, 20 bar H2, 160 °C, 2 h | 40-50 | Saturates double bond to yield butan-1-one |
| Friedel-Crafts Acylation | Acyl chloride + aromatic ring, Lewis acid | Butanoyl chloride, AlCl3, CH2Cl2, 0-25 °C | 50-70 | Direct acylation, sensitive to reaction time |
| Deprotection (if used) | Acidic cleavage of protecting group | H2SO4, reflux, 3 h | 90+ | Yields pure hydroxy ketone |
Chemical Reactions Analysis
1-(3-Bromo-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.
Industry: It serves as an intermediate in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and bromine groups can form hydrogen bonds and halogen bonds with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Substituent Position and Halogen Variation
The position of bromine and hydroxyl groups significantly influences chemical behavior. Key analogs include:
Key Insight : Bromine at the 3-position (meta to hydroxyl) in the target compound may enhance stability compared to ortho-substituted analogs due to reduced steric hindrance . Chlorinated derivatives (e.g., ) exhibit higher reactivity in cross-coupling reactions .
Chain Length Variation
The length of the ketone chain modulates steric and electronic effects:
Key Insight: Longer chains (e.g., pentanone) may increase lipophilicity (higher logP), as seen in deuterated analogs (logP ≈ 2.67 for butanone derivatives) . This impacts bioavailability and solubility in organic solvents.
Heterocyclic Analogs
Replacing the phenyl ring with heterocycles alters electronic properties:
Key Insight : Thiophene-based analogs (e.g., ) exhibit distinct UV-Vis absorption profiles compared to phenyl derivatives, making them suitable for optoelectronic applications .
Substituent Functional Groups
Variations in functional groups impact reactivity and applications:
Key Insight: Methylenedioxy groups increase π-π stacking interactions, relevant in crystallography and drug design . Long alkyl chains (e.g., dodecanone) introduce hydrophobicity, affecting aggregation behavior .
Biological Activity
1-(3-Bromo-4-hydroxyphenyl)butan-1-one is an aromatic ketone that has garnered attention for its potential biological activities. This compound features a bromine atom and a hydroxyl group on its phenyl ring, contributing to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BrO₂. The presence of the bromine atom and hydroxyl group influences its chemical reactivity, making it a candidate for various biological applications. The structural arrangement allows for potential interactions with enzymes and receptors, which are critical for its biological effects.
The biological activity of this compound is primarily attributed to its ability to modulate pathways related to:
- Oxidative Stress : The compound may exhibit antioxidant properties, potentially protecting cells from oxidative damage.
- Inflammation : By interacting with inflammatory pathways, it may help in reducing inflammation.
- Cell Signaling : It can alter signaling pathways by binding to specific receptors or enzymes, influencing cellular responses.
Receptor Binding Studies
Research indicates that this compound interacts with various receptors that mediate its biological effects. Preliminary studies suggest that it may inhibit certain enzyme activities or alter receptor functions, leading to significant pharmacological implications.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties. In vitro studies have demonstrated that its structural components contribute to antibacterial activity against various strains of bacteria. For instance, compounds with similar halogen substitutions have shown notable antibacterial effects, indicating that the bromine substituent may enhance bioactivity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromo-2-hydroxyphenyl)butan-1-one | Bromine and hydroxyl groups on different positions | Different substitution pattern affects reactivity |
| 1-(3-Bromo-4-chlorophenyl)butan-1-one | Chlorine instead of hydroxyl group | Increased electrophilicity due to chlorine |
| 1-(3-Bromo-4-fluorophenyl)butan-1-one | Fluorine substituent | Enhanced stability and altered biological activity |
| 1-(3-Chloro-4-bromophenyl)butan-1-one | Mixed halogen substitutions | Unique reactivity profile due to halogen interactions |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity compared to related compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound. For example, a study demonstrated its effectiveness in reducing inflammation in cellular models by modulating cytokine production. Additionally, animal studies indicated a reduction in bacterial load when treated with this compound, suggesting its potential as an antimicrobial agent .
Q & A
Q. Table 1: Representative Synthetic Routes
| Precursor | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Hydroxyphenylbutanone | NBS | DCM/ACOH | 0–25°C | 65–75 | |
| Protected derivative | Br₂ | Acetic acid | 40°C | 80–85 |
Advanced: How can regioselectivity in bromination be optimized to avoid di-substitution?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-donating groups (e.g., -OH) direct bromination to the para position, but steric hindrance at the 3-position may require kinetic control.
- Reagent Choice : NBS in non-polar solvents (e.g., DCM) favors mono-bromination over Br₂ in polar solvents .
- Temperature : Lower temperatures (0–5°C) slow reaction kinetics, improving selectivity .
Experimental Design Tip : Use thin-layer chromatography (TLC) or HPLC (e.g., Newcrom R1 column ) to monitor reaction progress and isolate intermediates.
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
Key techniques include:
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.55 (t, J=7.2 Hz, 2H, CH₂), 7.35 (d, J=8.4 Hz, 1H, Ar-H) | |
| IR | 1705 cm⁻¹ (C=O), 3200 cm⁻¹ (-OH) |
Advanced: How are crystallographic discrepancies resolved for this compound?
Answer:
Crystallographic challenges (e.g., twinning, disorder) require:
- Data Validation : Use SHELXL for refinement and check with tools like PLATON .
- Hydrogen Bonding Analysis : Apply graph-set analysis to confirm intermolecular interactions (e.g., O-H∙∙∙O or C-Br∙∙∙π contacts) .
- High-Resolution Data : Collect data at synchrotron sources to resolve ambiguities in electron density maps .
Basic: What in vitro assays assess its biological activity?
Answer:
Common assays include:
Q. Table 3: Biological Screening Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12.3 | |
| Cytotoxicity | MCF-7 | 45.6 |
Advanced: How does the bromo substituent impact pharmacokinetics?
Answer:
The bromine atom:
- Enhances Lipophilicity : Increases logP by ~0.5 units compared to non-halogenated analogs, affecting membrane permeability .
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes due to steric hindrance .
- Covalent Binding : May form adducts with cysteine residues in proteins, requiring careful toxicity profiling .
Methodological Note : Compare with fluorinated analogs (e.g., 1-(3-Fluorophenyl)butan-1-amine ) to isolate substituent effects.
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility.
- Toxicity Data : Refer to IFRA standards for structurally similar phenolic ketones (e.g., 4-(4-Hydroxyphenyl)butan-2-one ).
Advanced: How to address contradictions in reported spectral data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
